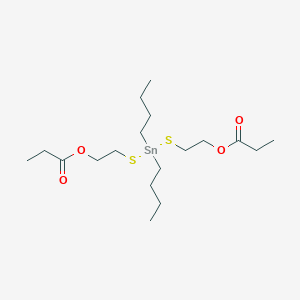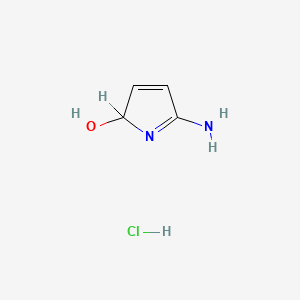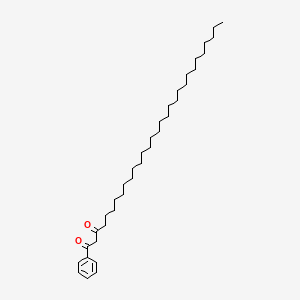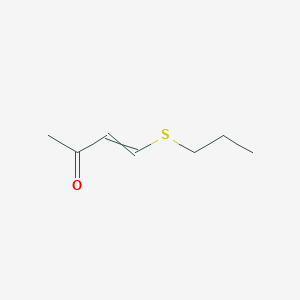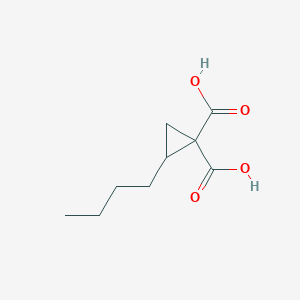
2-Butylcyclopropane-1,1-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylcyclopropane-1,1-dicarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a butyl group and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopropane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-Butylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
2-Butylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism by which 2-Butylcyclopropane-1,1-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions.
類似化合物との比較
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: Lacks the butyl group, making it less hydrophobic.
Cyclobutane-1,1-dicarboxylic acid: Contains a four-membered ring instead of a three-membered ring, affecting its reactivity.
1,2-Cyclopropanedicarboxylic acid: Has carboxylic acid groups on adjacent carbon atoms, leading to different chemical properties
Uniqueness
2-Butylcyclopropane-1,1-dicarboxylic acid is unique due to the presence of the butyl group, which increases its hydrophobicity and influences its reactivity compared to other cyclopropane derivatives
特性
CAS番号 |
72435-02-0 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC名 |
2-butylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-6-5-9(6,7(10)11)8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
OSLHEMGBTGFPGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC1(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


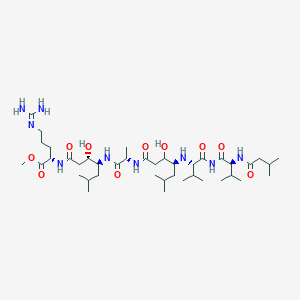
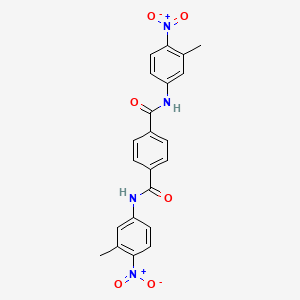
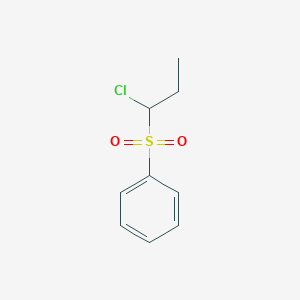
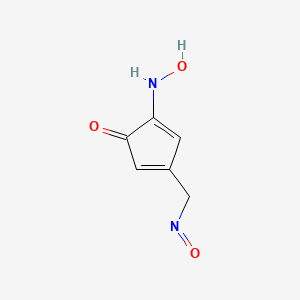
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

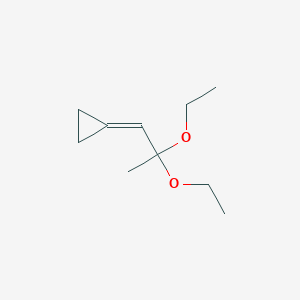
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
